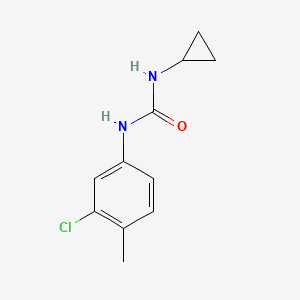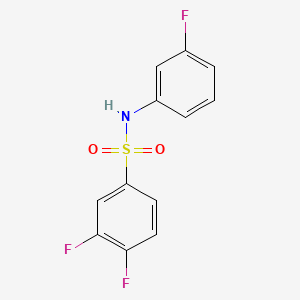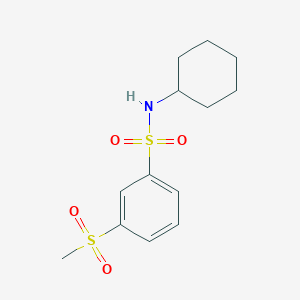
N-(3-chloro-4-methylphenyl)-N'-cyclopropylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-N'-cyclopropylurea, also known as CCPU, is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. CCPU belongs to the class of phenylurea derivatives and has been studied for its potential use in various fields, including agriculture, medicine, and biochemistry.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-N'-cyclopropylurea is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. In agriculture, this compound is thought to inhibit the activity of photosystem II, a key enzyme involved in photosynthesis, leading to the death of weed species. In medicine, this compound has been shown to induce apoptosis, or programmed cell death, in tumor cells, making it a potential anti-cancer agent.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the research application. In agriculture, this compound has been shown to have a selective herbicidal activity, meaning it only affects certain weed species without harming crops. In medicine, this compound has been shown to inhibit the growth and proliferation of tumor cells, making it a potential anti-cancer agent. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, making it a potential tool for studying enzyme kinetics.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-chloro-4-methylphenyl)-N'-cyclopropylurea for lab experiments is its synthetic nature, which allows for the production of pure and consistent batches of the compound. This compound also has a relatively simple synthesis method, making it accessible to researchers with basic synthetic chemistry skills. However, this compound also has some limitations, including its potential toxicity and limited solubility in certain solvents, which can affect its bioavailability and activity.
Future Directions
There are several future directions for N-(3-chloro-4-methylphenyl)-N'-cyclopropylurea research, including:
1. Further investigation of its mechanism of action in different research applications, including agriculture, medicine, and biochemistry.
2. Optimization of the synthesis method to improve the yield and purity of this compound.
3. Development of new derivatives of this compound with improved activity and selectivity.
4. Investigation of the potential use of this compound as a tool for studying enzyme kinetics and other biochemical processes.
5. Development of new formulations of this compound for improved bioavailability and activity.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential biological activities. This compound has been studied for its potential use in various fields, including agriculture, medicine, and biochemistry. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of certain enzymes and the disruption of cellular processes. This compound has various biochemical and physiological effects, depending on the research application. While this compound has some limitations, it also has several advantages, including its synthetic nature and relatively simple synthesis method. There are several future directions for this compound research, including further investigation of its mechanism of action, optimization of the synthesis method, and development of new derivatives and formulations.
Synthesis Methods
N-(3-chloro-4-methylphenyl)-N'-cyclopropylurea can be synthesized through a multistep process, starting from the reaction of 3-chloro-4-methylaniline with ethyl isocyanate to form N-(3-chloro-4-methylphenyl) urea. The resulting compound is then reacted with cyclopropylamine to produce this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound, making it suitable for various research applications.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-N'-cyclopropylurea has been extensively studied for its potential use in various fields of scientific research. In agriculture, this compound has been shown to have herbicidal activity against various weed species, making it a potential alternative to traditional herbicides. In medicine, this compound has been studied for its potential use as an anti-tumor agent, with promising results in preclinical studies. In biochemistry, this compound has been shown to inhibit the activity of certain enzymes, making it a potential tool for studying enzyme kinetics.
properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-cyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7-2-3-9(6-10(7)12)14-11(15)13-8-4-5-8/h2-3,6,8H,4-5H2,1H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMJOOKNZVFNQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N~2~-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5338966.png)
![3-{[5-({4-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]amino}propan-1-ol](/img/structure/B5338970.png)
![N-(2-fluorophenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5338978.png)

![N-{[1-(3-hydroxybenzyl)pyrrolidin-3-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5338982.png)
![1-methyl-N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B5338989.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B5339015.png)
![3-[5-(2-methyl-3-phenyl-2-propen-1-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5339020.png)
![N-(3-chloro-2-methylphenyl)-N'-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)urea](/img/structure/B5339023.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-5-[(2-fluorophenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5339025.png)

![4-(2-{3-allyl-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-1-cyanovinyl)benzoic acid](/img/structure/B5339036.png)
![N-{1-[({[4-(acetylamino)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-3-phenylacrylamide](/img/structure/B5339041.png)
